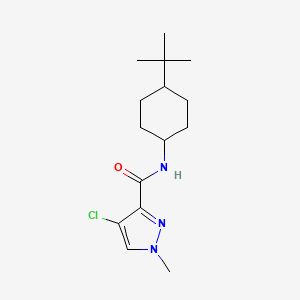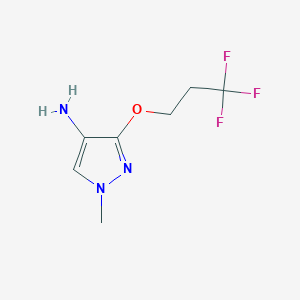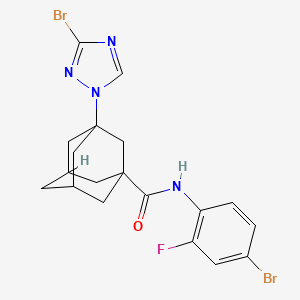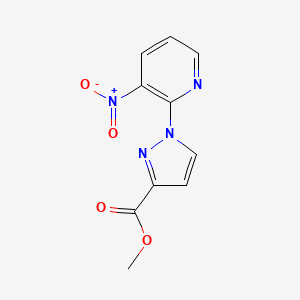![molecular formula C19H17ClF2N4O2S B10903413 4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903413.png)
4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a difluoromethyl group, and a chlorinated phenoxy moiety.
Preparation Methods
The synthesis of 4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Comparison with Similar Compounds
When compared to similar compounds, 4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of structural features. Similar compounds include those with triazole rings, difluoromethyl groups, or chlorinated phenoxy moieties.
Properties
Molecular Formula |
C19H17ClF2N4O2S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-[(E)-[3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H17ClF2N4O2S/c1-11-7-14(20)4-6-15(11)28-10-13-8-12(3-5-16(13)27-2)9-23-26-18(17(21)22)24-25-19(26)29/h3-9,17H,10H2,1-2H3,(H,25,29)/b23-9+ |
InChI Key |
DHMBFJGNCIOIOA-NUGSKGIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10903331.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B10903337.png)
![N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10903339.png)

![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-chloro-4-nitrobenzohydrazide](/img/structure/B10903348.png)

![1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903356.png)
![N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903363.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B10903364.png)

![ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903393.png)
![(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B10903396.png)


